molecular formula C10H12N4O B1427610 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1178625-04-1

1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B1427610
CAS No.: 1178625-04-1
M. Wt: 204.23 g/mol
InChI Key: JKYAJSICINMAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring substituted with a methoxyphenylmethyl group, making it a valuable scaffold in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxybenzyl chloride and 1H-1,2,4-triazole.

    Reaction Conditions: The 4-methoxybenzyl chloride is reacted with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and reduce reaction time.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYAJSICINMAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and 4-methoxy benzyl chloride. The title compound was obtained as a colorless solid, MS ISP (m/e): 205.2 (100) [(M+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Reactant of Route 6
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.